

A Comparative Analysis of Drisapersen and Eteplirsen for Duchenne Muscular Dystrophy

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Compound of Interest

Compound Name: *Drisapersen sodium*

Cat. No.: *B15595851*

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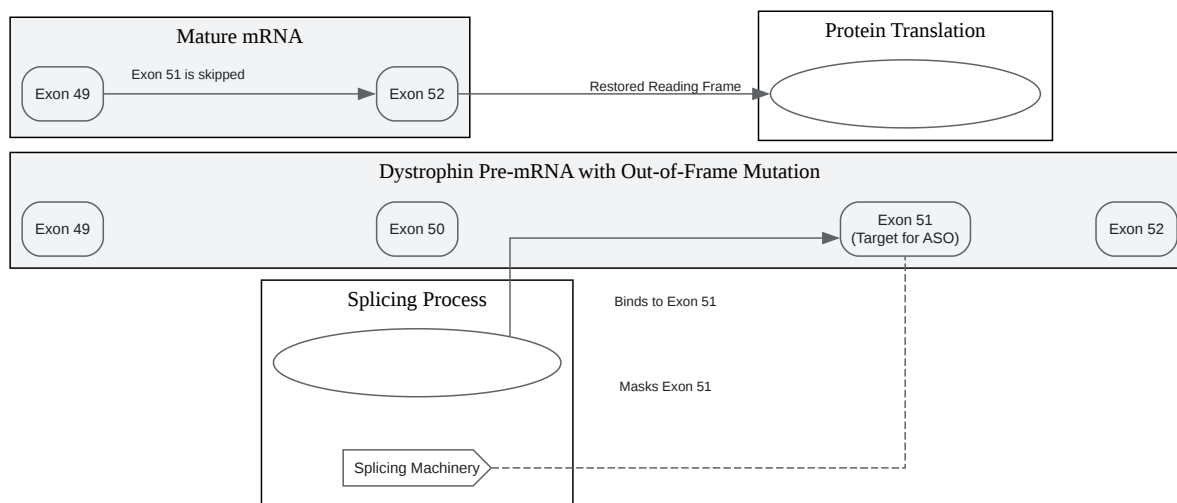
An objective review of the efficacy and experimental data of two prominent exon-skipping therapies in Duchenne muscular dystrophy (DMD) models.

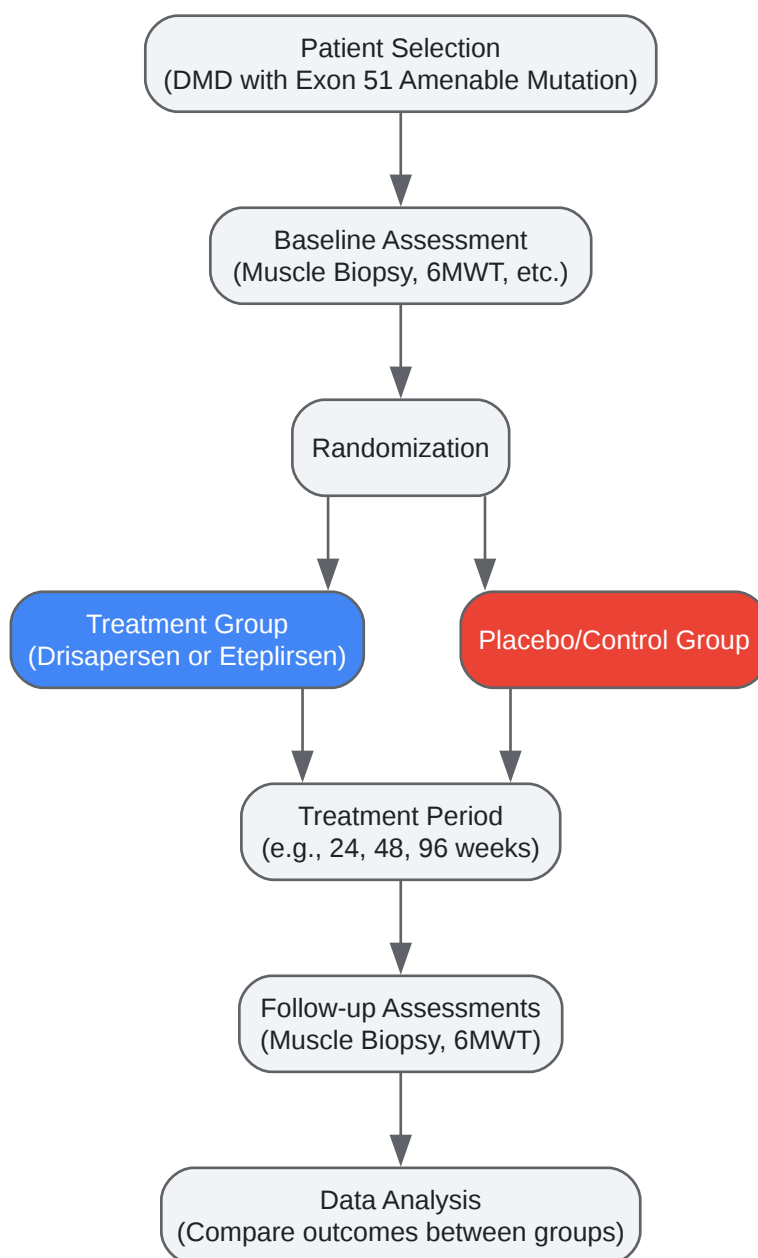
This guide provides a detailed comparison of **Drisapersen sodium** and Eteplirsen, two antisense oligonucleotides designed to induce exon 51 skipping in the dystrophin pre-messenger RNA of individuals with Duchenne muscular dystrophy (DMD). The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data to inform future research and development in this field.

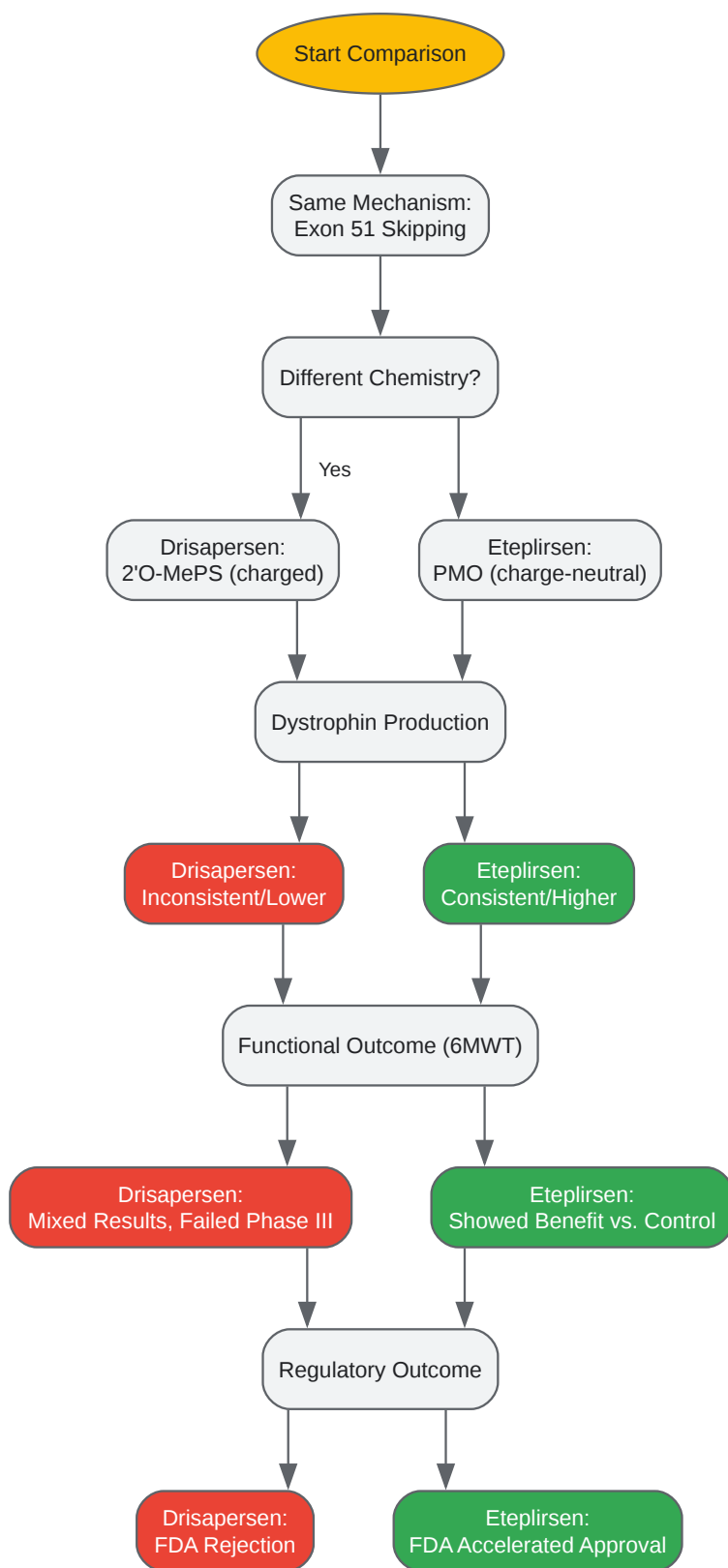
Mechanism of Action: Exon Skipping

Both Drisapersen and Eteplirsen are designed to treat DMD in patients with mutations amenable to exon 51 skipping, which accounts for approximately 13-14% of the DMD population.^{[1][2][3]} Their mechanism of action involves binding to exon 51 of the dystrophin pre-mRNA, which masks it from the splicing machinery.^[4] This causes the cellular machinery to "skip" over this exon, restoring the reading frame of the dystrophin mRNA. The resulting, shorter-than-normal dystrophin protein is partially functional and can help to stabilize muscle cell membranes, thereby slowing the progression of the disease.^{[4][5]}

While both drugs share the same therapeutic goal and mechanism, they differ in their chemical structure. Drisapersen is a 2'-O-methyl phosphorothioate (2'O-MePS) antisense oligonucleotide, which is negatively charged.^[1] In contrast, Eteplirsen is a phosphorodiamidate morpholino oligomer (PMO), which is charge-neutral at physiological pH.^{[1][5]} This difference in chemistry is thought to contribute to their distinct safety and efficacy profiles.^{[1][6]}







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References

- 1. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 4. What is the mechanism of Eteplirsen? [synapse.patsnap.com]
- 5. Eteplirsen - Wikipedia [en.wikipedia.org]
- 6. What Can We Learn From Clinical Trials of Exon Skipping for DMD? - PMC [pmc.ncbi.nlm.nih.gov]
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